molecular formula C8H7N5O2S B1384530 12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-8,8-dione CAS No. 1354951-25-9

12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-8,8-dione

Cat. No. B1384530
CAS RN: 1354951-25-9
M. Wt: 237.24 g/mol
InChI Key: CIIBHMVFIKLLNV-UHFFFAOYSA-N
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Description

The compound “12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-8,8-dione” is a chemical substance with the CAS Number: 1354951-25-9 . It has a molecular weight of 237.24 . The IUPAC name for this compound is 4H-[1,2,4]triazolo[5,1-c][1,2,4]benzothiadiazin-8-amine 5,5-dioxide .


Molecular Structure Analysis

The molecular structure of this compound includes a triazolo ring and a benzothiadiazine ring . More detailed structural analysis would require additional resources such as crystallography or advanced spectroscopy data, which are not available in the current search results.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Applications

  • Metal-Induced Synthesis : A study by Tandon & Lucas (2008) discusses the synthesis of a similar tricyclic system using nickel(II) complex, illustrating metal-induced carbon-carbon bond formation. This could imply potential applications in synthetic chemistry.

  • Mannich-Type Synthesis : Research by Dotsenko et al. (2007) shows the one-pot synthesis of 3,5,7,11-tetraazatricyclo tridec-2-ene derivatives, a process relevant for constructing similar complex tricyclic systems.

  • Tricyclic Compound Design : The work by Li et al. (2007) focuses on developing novel tricycles based on 4H-benzo[1,4]thiazin-3-one, a structure related to the queried compound, indicating potential in drug design and synthetic pathways.

Biomedical Research Applications

  • Antimicrobial and Antioxidant Activities : A study by Rathi & Singh (2015) on mixed thia-aza macrocyclic complexes demonstrates antimicrobial and antioxidant activities. This suggests possible biomedical applications for similar compounds.

  • Potential Anti-COVID-19 Applications : Research by Mohareb & Abdo (2021) on derivatives of a similar heterocyclic compound shows potential inhibitory activity against SARS-CoV-2 main protease, indicating a direction for anti-COVID-19 drug development.

Spectroscopic and Computational Studies

  • Spectral Analysis : The study by Li et al. (2005) on the spectroscopic properties of tetraazadicyclo pentadecane dione derivatives provides insights into the electronic structure and spectra of similar compounds, essential for understanding their chemical behavior.

Safety and Hazards

The safety information for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5,5-dioxo-4H-[1,2,4]triazolo[5,1-c][1,2,4]benzothiadiazin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O2S/c9-5-1-2-7-6(3-5)13-8(10-4-11-13)12-16(7,14)15/h1-4H,9H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIBHMVFIKLLNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N3C(=NC=N3)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-8,8-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-8,8-dione
Reactant of Route 2
Reactant of Route 2
12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-8,8-dione
Reactant of Route 3
Reactant of Route 3
12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-8,8-dione
Reactant of Route 4
12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-8,8-dione
Reactant of Route 5
Reactant of Route 5
12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-8,8-dione
Reactant of Route 6
Reactant of Route 6
12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-8,8-dione

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